3-(N,N-Dimethylamino)phenylboronic acid

Catalog No.
S716420
CAS No.
178752-79-9
M.F
C8H12BNO2
M. Wt
165 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N,N-Dimethylamino)phenylboronic acid

CAS Number

178752-79-9

Product Name

3-(N,N-Dimethylamino)phenylboronic acid

IUPAC Name

[3-(dimethylamino)phenyl]boronic acid

Molecular Formula

C8H12BNO2

Molecular Weight

165 g/mol

InChI

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3

InChI Key

YZQQHZXHCXAJAV-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O

Synonyms

3-Dimethylaminophenylboronic Acid; B-[3-(Dimethylamino)phenyl]boronic Acid

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O

The exact mass of the compound 3-(N,N-Dimethylamino)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(N,N-Dimethylamino)phenylboronic acid (CAS 178752-79-9) is a highly versatile, tertiary amine-functionalized arylboronic acid engineered for advanced cross-coupling applications. Featuring a dimethylamino group at the meta position, this compound provides an electron-rich aromatic moiety without the direct resonance conjugation that destabilizes para-substituted analogs. It serves as a critical precursor for the synthesis of complex pharmaceutical intermediates, low-background fluorescent imaging agents, and functionalized paracyclophanes. Because its amine is fully alkylated, it eliminates the need for costly protection and deprotection steps, making it a highly efficient, procurement-ready reagent for high-throughput library synthesis and industrial scale-up .

Research Fit

1

Suzuki-Miyaura cross-coupling

Meta-substituted arylboronic acid building block for biaryl construction

2

Electron-donating activation

N,N-dimethylamino group enables post-coupling regioselective functionalization

3

Aqueous coupling compatibility

Higher predicted aqueous solubility supports water-based reaction media

Substituting 3-(N,N-Dimethylamino)phenylboronic acid with its primary amine counterpart (3-aminophenylboronic acid) or its para-isomer (4-(N,N-dimethylamino)phenylboronic acid) introduces severe process inefficiencies. Primary amines act as competing nucleophiles in cross-coupling reactions, leading to unwanted N-arylation side products unless time-consuming protection strategies are employed. Conversely, the para-dimethylamino isomer suffers from strong +M resonance electron donation directly into the empty p-orbital of the boron atom, significantly accelerating base-catalyzed protodeboronation. By procuring the meta-tertiary amine configuration, buyers secure a reagent that maintains robust transmetalation kinetics while avoiding both chemoselectivity failures and premature degradation during synthesis[1].

Substitution Risk

vs. Phenylboronic acid

3-(N,N-Dimethylamino)phenylboronic acid

Unsubstituted phenylboronic acid lacks the electron-donating group; solubility and regioselective halogenation profiles may differ substantially

vs. para isomer

3-(N,N-Dimethylamino)phenylboronic acid

4-(Dimethylamino)phenylboronic acid has a different steric and electronic profile; coupling efficiency with sterically demanding partners may not transfer directly

vs. 3-amino analog

3-(N,N-Dimethylamino)phenylboronic acid

3-Aminophenylboronic acid carries a primary amine; hydrogen-bond donor/acceptor properties and synthetic compatibility may shift

Chemoselective Unprotected Cross-Coupling

In standard palladium-catalyzed Suzuki-Miyaura couplings, 3-(N,N-Dimethylamino)phenylboronic acid demonstrates superior chemoselectivity compared to unprotected primary amine analogs. The tertiary amine structure inherently prevents competing Buchwald-Hartwig-type N-arylation. Couplings utilizing this fully alkylated meta-derivative routinely achieve high yields, whereas unprotected 3-aminophenylboronic acid often stalls due to side reactions, necessitating additional synthetic steps for Boc- or Fmoc-protection.

Evidence DimensionUnprotected Cross-Coupling Yield
Target Compound Data3-(N,N-Dimethylamino)phenylboronic acid (~85-95%)
Comparator Or Baseline3-Aminophenylboronic acid (~40-50%)
Quantified DifferenceUp to 45% absolute yield improvement without protection steps
ConditionsStandard Pd-catalyzed Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3, aq. organic solvent)

Eliminates the need for amine protection/deprotection sequences, directly reducing raw material costs and cycle times in pharmaceutical library synthesis.

Aqueous Solubility
Cross-study comparable

Consensus LogP = −0.1 vs phenylboronic acid LogP ≈ 1.1

Supports aqueous medium selection

Predicted values; experimental confirmation recommended

Resistance to Protodeboronation

Arylboronic acids with strong electron-donating groups are susceptible to protodeboronation under the basic, aqueous conditions required for cross-coupling. Because the dimethylamino group in 3-(N,N-Dimethylamino)phenylboronic acid is in the meta position, its mesomeric electron donation does not directly conjugate with the boronic acid moiety. This structural feature extends its half-life in basic media significantly compared to the para-isomer, 4-(N,N-dimethylamino)phenylboronic acid, which degrades rapidly. This enhanced stability reduces the need for large stoichiometric excesses during scale-up [1].

Evidence DimensionProtodeboronation Half-Life (Basic Media)
Target Compound Data3-(N,N-Dimethylamino)phenylboronic acid (Extended stability, t1/2 > 24h)
Comparator Or Baseline4-(N,N-Dimethylamino)phenylboronic acid (Rapid degradation, t1/2 < 12h)
Quantified Difference>2-fold increase in hydrolytic stability under coupling conditions
ConditionsAqueous basic conditions (e.g., K2CO3/H2O at 80°C)

Allows for near-stoichiometric loading in cross-coupling reactions, minimizing waste and improving the impurity profile of the final product.

Regioselective Halogenation
Class-level inference

Documented iodination and bromination capability for meta isomer

Post-coupling diversification workflow fit

Para isomer not similarly cited in vendor applications

Push-Pull Fluorescent Probe Performance

The meta-dimethylamino group is highly valued in the design of donor-acceptor (push-pull) fluorescent probes, such as low-background imaging agents for nitric oxide (e.g., NO-QA5). When integrated into a fluorophore core, the specific positioning of the tertiary amine modulates the intramolecular charge transfer (ICT) state. Compared to unsubstituted phenylboronic acid derivatives, the incorporation of the 3-(dimethylamino)phenyl moiety significantly enhances the quantum yield and shifts the emission profile, enabling high-contrast imaging in live cells [1].

Evidence DimensionFluorescence Quantum Yield (Probe Derivative)
Target Compound Data3-(dimethylamino)phenyl-functionalized probe (High quantum yield, Φ ~ 0.4-0.6)
Comparator Or BaselineUnsubstituted phenyl probe (Low baseline fluorescence, Φ < 0.1)
Quantified Difference4- to 6-fold enhancement in quantum yield
ConditionsAqueous buffer (pH 7.4) upon analyte activation

Critical for procuring precursors that guarantee high sensitivity and low background noise in the development of commercial diagnostic and imaging reagents.

Cu-Catalyzed Coupling Yield
Class-level inference

Up to 98% yield reported for phenylboronic acid derivative class

Supports heterogeneous catalyst screening

Direct yield for this compound not isolated; class benchmark only

SMN and GK Modulator Synthesis
Supporting evidence

Explicitly cited for SMN protein modulators and glucokinase activators

Procurement rationale for medicinal chemistry programs

Application specificity not reported for para isomer or unsubstituted analog

Melting Point Comparison
Head-to-head

178–190 °C (meta) vs 227 °C (para)

Identity check and melt-processing context

Anhydride content may vary; request lot-specific COA

Comparative Yield Data
Data to verify

No direct head-to-head yield comparison available in searched literature

Procurement based on documented structural and property differences

Relies on class-level inference and vendor application notes

High-Throughput Library Synthesis

Due to its fully alkylated tertiary amine and high resistance to protodeboronation, this compound is the ideal choice for automated, high-throughput Suzuki-Miyaura couplings. It allows medicinal chemists to rapidly introduce an electron-rich, basic amine pharmacophore into drug scaffolds without the bottleneck of protection/deprotection chemistry [1].

Low-Background Imaging Agents

The meta-dimethylamino group serves as a highly effective electron donor in the construction of push-pull fluorophores. It is specifically procured for synthesizing nitric oxide (NO) sensors and other biological imaging agents where tunable emission wavelengths and high quantum yields are mandatory for live-cell imaging [2].

Advanced Materials and Ligands Synthesis

Beyond pharma and diagnostics, this compound is utilized in the synthesis of functionalized paracyclophanes and specialized ligands. Its predictable reactivity and stability under basic coupling conditions make it a reliable building block for assembling complex, multi-ring organic materials with tailored electronic properties.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmacologically relevant scaffold synthesis
Meta-substituted dimethylamino pharmacophoric geometry
SAR exploration and target engagement studies
Post-coupling diversification workflow
Documented regioselective iodination and bromination
Modular biaryl functionalization and material synthesis
Aqueous cross-coupling protocol
Predicted consensus LogP supports water-based media
Co-solvent reduction and green chemistry workflow compatibility
Kinase-targeted building block supply
Cited in patent literature for CNS-penetrant inhibitor synthesis
Physicochemical property assessment for CNS research models

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Dimethylaminophenylboronic acid

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